N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and triazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and triazolopyrimidine scaffolds, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various chlorinated benzyl derivatives, pyrazole intermediates, and triazolopyrimidine precursors .
Chemical Reactions Analysis
N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N2-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N~2~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its dual activity against cancer cell lines and CDK2 inhibition. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and antimicrobial activities.
Triazolo[1,5-a]pyrimidine derivatives: Exhibiting diverse biological properties, including antiviral and antifungal activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C16H11Cl2N7O |
---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2N7O/c17-11-3-2-10(8-12(11)18)9-24-7-4-13(22-24)20-15(26)14-21-16-19-5-1-6-25(16)23-14/h1-8H,9H2,(H,20,22,26) |
InChI Key |
RLWWXKDXHZUGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3)CC4=CC(=C(C=C4)Cl)Cl)N=C1 |
Origin of Product |
United States |
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